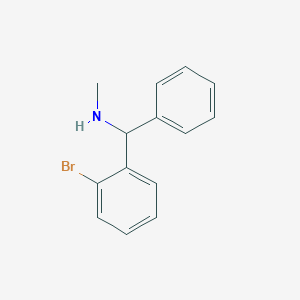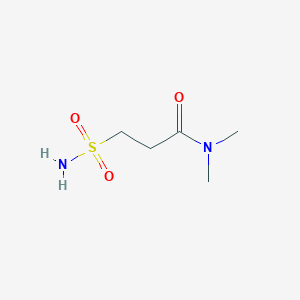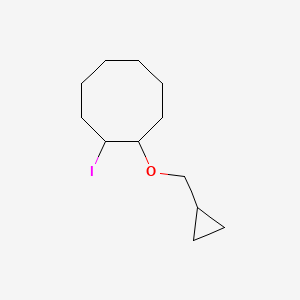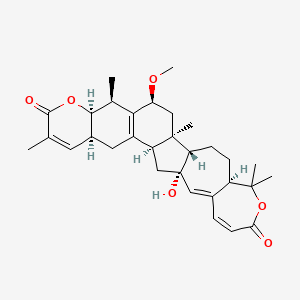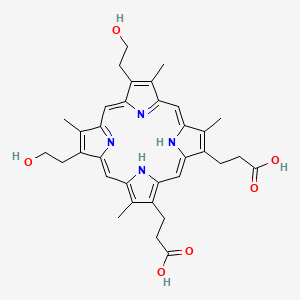![molecular formula C23H20Cl2N2O7 B13072390 6-[({3-[(2,4-Dichlorophenyl)methoxy]phenyl}formohydrazido)carbonyl]cyclohex-3-ene-1-carboxylicacid](/img/structure/B13072390.png)
6-[({3-[(2,4-Dichlorophenyl)methoxy]phenyl}formohydrazido)carbonyl]cyclohex-3-ene-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[({3-[(2,4-Dichlorophenyl)methoxy]phenyl}formohydrazido)carbonyl]cyclohex-3-ene-1-carboxylicacid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexene ring, a carboxylic acid group, and a dichlorophenyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[({3-[(2,4-Dichlorophenyl)methoxy]phenyl}formohydrazido)carbonyl]cyclohex-3-ene-1-carboxylicacid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dichlorophenylmethoxy Intermediate: This step involves the reaction of 2,4-dichlorophenol with a suitable methoxylating agent to form the 2,4-dichlorophenylmethoxy intermediate.
Coupling with Formohydrazide: The intermediate is then reacted with formohydrazide under appropriate conditions to form the formohydrazido intermediate.
Cyclohexene Carboxylation: The formohydrazido intermediate is then coupled with cyclohex-3-ene-1-carboxylic acid under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[({3-[(2,4-Dichlorophenyl)methoxy]phenyl}formohydrazido)carbonyl]cyclohex-3-ene-1-carboxylicacid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-[({3-[(2,4-Dichlorophenyl)methoxy]phenyl}formohydrazido)carbonyl]cyclohex-3-ene-1-carboxylicacid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in various biological assays.
Medicine: Research may explore its potential as a therapeutic agent for certain diseases.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-[({3-[(2,4-Dichlorophenyl)methoxy]phenyl}formohydrazido)carbonyl]cyclohex-3-ene-1-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-[(3,4-Dichlorophenyl)methylcarbamoyl]cyclohex-3-ene-1-carboxylic acid: This compound shares a similar structure but differs in the presence of a methylcarbamoyl group instead of the formohydrazido group.
Indole Derivatives: Compounds containing the indole nucleus may have similar biological activities and applications.
Uniqueness
The uniqueness of 6-[({3-[(2,4-Dichlorophenyl)methoxy]phenyl}formohydrazido)carbonyl]cyclohex-3-ene-1-carboxylicacid lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H20Cl2N2O7 |
|---|---|
Molecular Weight |
507.3 g/mol |
IUPAC Name |
1-[3-[(2,4-dichlorophenyl)methoxy]-2-(hydrazinecarbonyl)benzoyl]cyclohex-4-ene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C23H20Cl2N2O7/c24-13-8-7-12(16(25)10-13)11-34-17-6-3-4-14(18(17)20(29)27-26)19(28)23(22(32)33)9-2-1-5-15(23)21(30)31/h1-4,6-8,10,15H,5,9,11,26H2,(H,27,29)(H,30,31)(H,32,33) |
InChI Key |
KDZYORAQFWKHIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(C1C(=O)O)(C(=O)C2=C(C(=CC=C2)OCC3=C(C=C(C=C3)Cl)Cl)C(=O)NN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


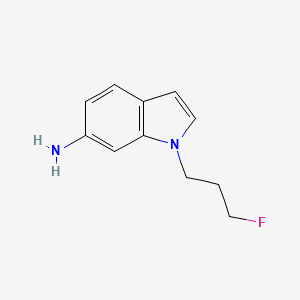
![11-Hydroxy-2,3,4,11-tetrahydropyrano[4,3-j]phenanthridin-1-one](/img/structure/B13072308.png)
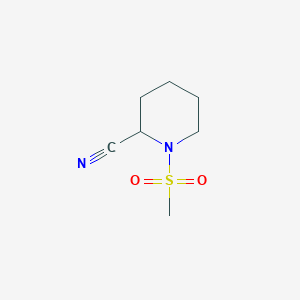
![(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,12aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B13072321.png)
![N-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carbothioyl]benzamide](/img/structure/B13072324.png)
![4-Methyl-2-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid](/img/structure/B13072329.png)
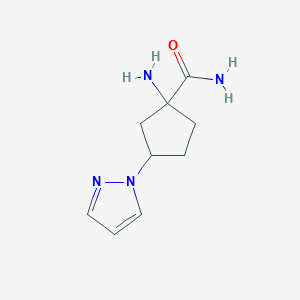
![5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde](/img/structure/B13072352.png)
